4-ethoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
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Overview
Description
4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are commonly used in various chemical and biological applications due to their versatile reactivity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzohydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, such as hydrazine derivatives.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The hydrazone group is also known to participate in redox reactions, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N’~1~-[(E)-1-phenylethylidene]benzohydrazide
- 4-ethoxy-N’~1~-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- 4-ethoxy-N’~1~-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
4-ethoxy-N’~1~-[(E)-1-(4-pyridyl)methylidene]benzohydrazide is unique due to the presence of the pyridyl group, which enhances its ability to form stable complexes with metals and increases its potential biological activity. The ethoxy group also contributes to its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-20-14-5-3-13(4-6-14)15(19)18-17-11-12-7-9-16-10-8-12/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
NEDIDEBZFAKGIJ-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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